ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indeno-pyridine core substituted with a 5-nitrofuran moiety. Its synthesis typically involves multicomponent reactions (MCRs) utilizing indane-1,3-dione, ethyl acetoacetate, ammonium acetate, and an aldehyde derivative (e.g., 5-nitrofuran-2-carboxaldehyde) in the presence of a catalyst such as cellulose-sulfuric acid or ionic liquids . The compound’s structure is characterized by a planar indeno-pyridine system with a ketone group at position 5 and an ester group at position 3, while the 5-nitrofuran substituent introduces electron-withdrawing properties that influence reactivity and bioactivity .
Analytical techniques like NMR, MS, and X-ray crystallography are used to confirm its identity and purity. For example, crystallographic studies of similar derivatives reveal disordered ethyl groups and intermolecular interactions (e.g., C–H···O) that stabilize the lattice .
Properties
IUPAC Name |
ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-3-27-20(24)15-10(2)21-18-11-6-4-5-7-12(11)19(23)17(18)16(15)13-8-9-14(28-13)22(25)26/h4-9,16,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHHSNUCBXCDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indeno[1,2-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety may yield nitroso or nitro derivatives, while reduction of the nitro group may produce amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exhibit antimicrobial properties. For instance, derivatives containing the nitrofuran moiety have shown activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial DNA synthesis or function, making these compounds valuable in combating antibiotic resistance .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Studies have demonstrated that similar indeno-pyridine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The incorporation of the nitrofuran group enhances the cytotoxicity against specific cancer cell lines .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the indeno-pyridine core through cyclization reactions.
- Introduction of the nitrofuran moiety via electrophilic substitution or coupling reactions.
Structure Activity Relationship
The SAR studies indicate that modifications on the furan and indene rings can significantly affect biological activity. For example:
- Substituents on the furan ring enhance lipophilicity and cellular uptake.
- Variations in the carboxylate group influence solubility and bioavailability.
Multi-target Activity
The compound's ability to interact with multiple biological targets makes it a candidate for polypharmacology, which is increasingly relevant in drug design to address complex diseases such as cancer and infections .
Endocannabinoid System Modulation
Emerging research highlights the potential of compounds like this compound to modulate the endocannabinoid system (ECS). This modulation can lead to therapeutic effects in pain management and neuroprotection .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Burch et al., 2019 | Reported synthesis of nitrofuran derivatives with antimicrobial activity | Potential development of new antibiotics |
| Sharma et al., 2018 | Identified anticancer properties in pyrimidine derivatives | Insight into cancer treatment strategies |
| Recent SAR studies | Highlighted importance of substituent variations for enhanced efficacy | Guiding future synthesis efforts |
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can cause damage to cellular components and lead to cell death. Additionally, the indeno[1,2-b]pyridine core may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of indeno[1,2-b]pyridine-3-carboxylates, where substituents at position 4 significantly alter physicochemical and biological properties. Key analogs include:
Key Observations:
- Electron-withdrawing groups (e.g., nitro in the target compound, chlorine in the 4-chlorophenyl analog) increase electrophilicity, enhancing interactions with biological targets like enzymes or DNA .
- Bulkier substituents (e.g., carbazole in ECPC) improve binding to hydrophobic pockets in proteins but may reduce solubility .
- Heteroaromatic rings (thiophene, nitrofuran) introduce unique electronic profiles, influencing charge transfer in materials or redox activity in biological systems .
Physical and Crystallographic Properties
- Crystal Packing : Chlorophenyl and phenyl analogs form dimers via C–H···O interactions, while the ethyl ester group in compound I (phenyl derivative) exhibits positional disorder .
- Solubility : Nitrofuran and carbazole derivatives have lower aqueous solubility due to increased hydrophobicity, necessitating formulation with co-solvents .
- Thermal Stability : Melting points range from 198–212°C for chlorophenyl/phenyl analogs , whereas nitrofuran derivatives may decompose at lower temperatures due to nitro group instability .
Analytical Characterization
- X-ray Crystallography: SHELX software is widely used for structure refinement. For example, the chlorophenyl derivative’s structure was solved using SHELXL, revealing a dihedral angle of 85.2° between the indeno-pyridine core and the chlorophenyl ring .
- Spectroscopy : ¹H NMR of the nitrofuran derivative would show distinct aromatic protons from the furan ring (δ 7.5–8.5 ppm) and a singlet for the methyl group at position 2 (δ 2.4 ppm) .
Biological Activity
Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
Chemical Structure
Key Properties:
- Molecular Formula: CHNO
- Molecular Weight: 298.28 g/mol
- Density: 1.65 g/cm³
- Boiling Point: 386.9 °C at 760 mmHg
- LogP: 1.0908
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of furoquinolone have shown significant cytotoxic effects against various cancer cell lines, including HL-60 cells (human promyelocytic leukemia) . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of intracellular calcium levels.
Case Study:
A study on related compounds demonstrated that a derivative induced apoptosis in HL-60 cells by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential . This suggests that ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo may have similar mechanisms of action.
Antibacterial Activity
The presence of the nitrofuran moiety in the compound suggests potential antibacterial activity. Nitrofuran derivatives are known to exert antimicrobial effects by generating reactive intermediates that damage bacterial DNA .
In Vitro Studies:
Research has shown that nitrofuran derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The compound's structure may enhance its ability to penetrate bacterial membranes and exert its effects.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activities of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo can be attributed to several mechanisms:
-
Apoptosis Induction:
- Activation of caspase pathways.
- Upregulation of pro-apoptotic proteins (e.g., Bax).
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Reactive Oxygen Species Generation:
- Increased ROS levels leading to oxidative stress and cellular damage.
-
Antimicrobial Action:
- Formation of reactive intermediates that disrupt DNA synthesis in bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
